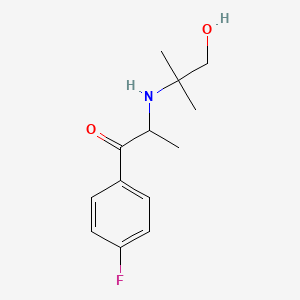

4-Fluorohydroxy Bupropion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluorohydroxy Bupropion is a derivative of Bupropion, a well-known antidepressant and smoking cessation aid. This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which potentially alter its pharmacological properties compared to its parent compound, Bupropion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the use of polymer-bound pyridinium tribromide to introduce the fluorine atom, followed by hydroxylation using appropriate reagents .

Industrial Production Methods: Industrial production of 4-Fluorohydroxy Bupropion may employ flow chemistry techniques to enhance safety and efficiency. This method avoids the use of hazardous reagents like liquid bromine and replaces environmentally harmful solvents with greener alternatives .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorohydroxy Bupropion can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the fluorine atom or hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of de-fluorinated or de-hydroxylated products.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Fluorohydroxy Bupropion has several applications in scientific research:

Chemistry: Used as a probe to study the effects of fluorine and hydroxyl groups on the pharmacological properties of Bupropion.

Biology: Investigated for its potential effects on neurotransmitter systems, particularly dopamine and norepinephrine.

Medicine: Explored for its potential use as an antidepressant and smoking cessation aid, similar to Bupropion.

Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.

Mecanismo De Acción

The mechanism of action of 4-Fluorohydroxy Bupropion is believed to be similar to that of Bupropion. It acts as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is thought to contribute to its antidepressant and smoking cessation effects. Additionally, the presence of the fluorine atom and hydroxyl group may enhance its binding affinity to specific receptors, potentially leading to improved efficacy .

Comparación Con Compuestos Similares

Bupropion: The parent compound, known for its use as an antidepressant and smoking cessation aid.

Hydroxy Bupropion: A metabolite of Bupropion with similar pharmacological properties.

Fluoro Bupropion: Another derivative with a fluorine atom but lacking the hydroxyl group.

Uniqueness: 4-Fluorohydroxy Bupropion is unique due to the combined presence of both a fluorine atom and a hydroxyl group. This combination may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages over its parent compound and other derivatives .

Actividad Biológica

4-Fluorohydroxy Bupropion is a derivative of bupropion, an antidepressant known for its dual action as a norepinephrine-dopamine reuptake inhibitor (NDRI). This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound is formed through the hydroxylation of bupropion, primarily via the cytochrome P450 enzyme CYP2B6. The compound exhibits structural modifications that may influence its pharmacodynamics compared to its parent compound.

Key Metabolites of Bupropion:

| Metabolite | Formation Pathway | Activity Level |

|---|---|---|

| Hydroxybupropion | Hydroxylation of bupropion | Active, ~50% potency of bupropion |

| Threohydrobupropion | Reduction of carbonyl group | Active |

| Erythrohydrobupropion | Reduction of carbonyl group | Active |

Pharmacological Profile

This compound retains some pharmacological properties of bupropion but with altered potency. Research indicates that it exhibits a similar affinity for norepinephrine transporters but may have different effects on dopamine transporters.

- Norepinephrine and Dopamine Reuptake Inhibition : Like bupropion, this compound inhibits the reuptake of norepinephrine and dopamine, contributing to its antidepressant effects.

- Minimal Serotonergic Activity : The compound shows negligible effects on serotonin reuptake, which differentiates it from many other antidepressants that target serotonin pathways.

Case Studies and Research Findings

- Study on Efficacy : A clinical trial involving patients with MDD showed that those treated with bupropion experienced a significant reduction in symptoms compared to placebo groups. The trial highlighted the importance of dosing strategies and patient selection based on metabolic profiles.

- Pharmacokinetics : Research indicates that the half-life of hydroxybupropion is approximately 20 hours, allowing for sustained therapeutic effects. This extended half-life may enhance the clinical utility of this compound in managing chronic conditions.

- Drug Interaction Profile : Bupropion and its metabolites can inhibit CYP2D6, leading to potential drug interactions. This is particularly relevant for patients taking other medications metabolized by this enzyme.

Safety Profile

While generally well-tolerated, bupropion is associated with an increased risk of seizures, particularly at higher doses. The incidence is approximately 0.4% in clinical settings. Monitoring is essential when prescribing to individuals with predisposing factors for seizures.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2/c1-9(15-13(2,3)8-16)12(17)10-4-6-11(14)7-5-10/h4-7,9,15-16H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAJJRTTWLABBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675905 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-13-4 |

Source

|

| Record name | 1-(4-Fluorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.